3-(Methylsulfanyl)-1-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine
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Overview
Description
3-(Methylsulfanyl)-1-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine is a complex organic compound that features a unique combination of functional groups, including a thiophene ring, an oxadiazole ring, and a methylsulfanyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylsulfanyl)-1-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of a suitable diene with sulfur sources under acidic conditions.
Oxadiazole Ring Formation: The oxadiazole ring is often formed by the reaction of a hydrazide with a nitrile oxide, which can be generated in situ from a suitable precursor.
Attachment of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via nucleophilic substitution reactions, where a suitable thiol reacts with an alkyl halide.
Final Assembly: The final step involves coupling the thiophene and oxadiazole intermediates with the propan-1-amine backbone under appropriate conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(Methylsulfanyl)-1-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can be reduced under catalytic hydrogenation conditions to yield the corresponding amine.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorine, nitration using nitric acid and sulfuric acid.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
3-(Methylsulfanyl)-1-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(Methylsulfanyl)-1-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its functional groups. The thiophene and oxadiazole rings can participate in π-π interactions, while the amine and methylsulfanyl groups can form hydrogen bonds or engage in nucleophilic/electrophilic interactions.
Comparison with Similar Compounds
Similar Compounds
3-(Methylsulfanyl)-1-[3-(phenyl)-1,2,4-oxadiazol-5-yl]propan-1-amine: Similar structure but with a phenyl ring instead of a thiophene ring.
3-(Methylsulfanyl)-1-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
The presence of the thiophene ring in 3-(Methylsulfanyl)-1-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine imparts unique electronic properties, making it distinct from its analogs with phenyl or pyridine rings. This can influence its reactivity and interactions in both chemical and biological contexts.
Properties
IUPAC Name |
3-methylsulfanyl-1-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)propan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3OS2/c1-15-6-4-7(11)10-12-9(13-14-10)8-3-2-5-16-8/h2-3,5,7H,4,6,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWQLZXDFPMWBEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C1=NC(=NO1)C2=CC=CS2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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